

AZD4619: A Potent and Selective Tool for Human PPAR α Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD4619
Cat. No.: B12777023

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent, selective, and reversible agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).^[1] PPAR α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, making it a key therapeutic target for dyslipidemia and metabolic syndrome. **AZD4619** serves as a valuable research tool for elucidating the downstream effects of PPAR α activation, particularly in human-relevant systems. A noteworthy characteristic of **AZD4619** is its species-specific activity, demonstrating significantly higher potency on human PPAR α compared to its rodent counterpart. This attribute makes it an especially useful tool for studies focusing on human metabolic pathways.

Mechanism of Action

As a PPAR α agonist, **AZD4619** binds to and activates the PPAR α protein. Upon activation, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription of a suite of genes involved in fatty acid transport, binding, and oxidation, as well as lipoprotein metabolism.

Species-Specific Activity

A critical consideration when using **AZD4619** as a research tool is its differential activity between species. Studies have shown that **AZD4619** is over 100-fold more potent in activating human PPAR α compared to rat PPAR α .^[1] This was demonstrated in studies where **AZD4619** induced the expression of the Alanine Aminotransferase 1 (ALT1) gene and protein in human primary hepatocytes in a dose-dependent manner, an effect not observed in rat hepatocytes.^[1] This species selectivity underscores the importance of using human-derived cells or humanized animal models for studies with **AZD4619** to ensure translational relevance.

Data Presentation

While specific EC50 values and comprehensive dose-response curves for **AZD4619** are not widely available in the public domain, the following tables provide an example of how to structure and present quantitative data when characterizing a PPAR α agonist like **AZD4619**.

Table 1: In Vitro Activity of **AZD4619** on Human PPAR α

Parameter	Value	Cell System	Assay Type
EC50	[Insert Value] nM	[e.g., HEK293T]	Luciferase Reporter Assay
Maximal Efficacy	[Insert Value]%	[e.g., HEK293T]	Luciferase Reporter Assay
Target Gene Induction (e.g., CPT1A)	[Insert Fold Change]	Primary Human Hepatocytes	qPCR
Target Gene Induction (e.g., PDK4)	[Insert Fold Change]	Primary Human Hepatocytes	qPCR

Table 2: In Vivo Effects of **AZD4619** on Plasma Lipids in a Humanized Mouse Model

Treatment Group	Dose (mg/kg)	Change in Triglycerides (%)	Change in HDL-C (%)	Change in LDL-C (%)
Vehicle Control	0	[Insert Value]	[Insert Value]	[Insert Value]
AZD4619	[e.g., 1]	[Insert Value]	[Insert Value]	[Insert Value]
AZD4619	[e.g., 5]	[Insert Value]	[Insert Value]	[Insert Value]
AZD4619	[e.g., 10]	[Insert Value]	[Insert Value]	[Insert Value]

Experimental Protocols

Protocol 1: In Vitro PPAR α Activation using a Luciferase Reporter Assay

This protocol describes how to determine the potency and efficacy of **AZD4619** in activating human PPAR α in a cell-based reporter assay.

Materials:

- Human cell line (e.g., HEK293T, HepG2)
- Human PPAR α expression vector
- PPRE-driven luciferase reporter vector
- Transfection reagent
- Cell culture medium (DMEM with 10% FBS)
- **AZD4619**
- Luciferase assay reagent
- 96-well white, clear-bottom cell culture plates
- Luminometer

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
- **Transfection:** Co-transfect the cells with the human PPAR α expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
- **Compound Preparation:** Prepare a serial dilution of **AZD4619** in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 μ M. Include a vehicle control (e.g., 0.1% DMSO).
- **Cell Treatment:** After 24 hours of transfection, replace the medium with the prepared **AZD4619** dilutions.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- **Luciferase Assay:** Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
- **Data Analysis:** Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data as a function of **AZD4619** concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Protocol 2: Analysis of PPAR α Target Gene Expression in Primary Human Hepatocytes

This protocol details the treatment of primary human hepatocytes with **AZD4619** to measure the induction of target gene expression.

Materials:

- Cryopreserved primary human hepatocytes
- Hepatocyte culture medium

- Collagen-coated cell culture plates
- **AZD4619**
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for PPAR α target genes (e.g., CPT1A, PDK4, ACSL5) and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

Procedure:

- **Hepatocyte Plating:** Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 24-48 hours).
- **Compound Treatment:** Treat the hepatocytes with various concentrations of **AZD4619** (e.g., 10 nM, 100 nM, 1 μ M) and a vehicle control for 24 hours.
- **RNA Extraction:** Lyse the cells and extract total RNA using a commercial RNA extraction kit.
- **cDNA Synthesis:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- **qPCR:** Perform quantitative real-time PCR (qPCR) using primers for the target genes and a housekeeping gene.
- **Data Analysis:** Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.

Protocol 3: In Vivo Evaluation of **AZD4619** on Lipid Metabolism in Mice

This protocol provides a general framework for assessing the in vivo efficacy of **AZD4619** on plasma lipid profiles in a mouse model. A humanized mouse model expressing human PPAR α would be most appropriate.

Materials:

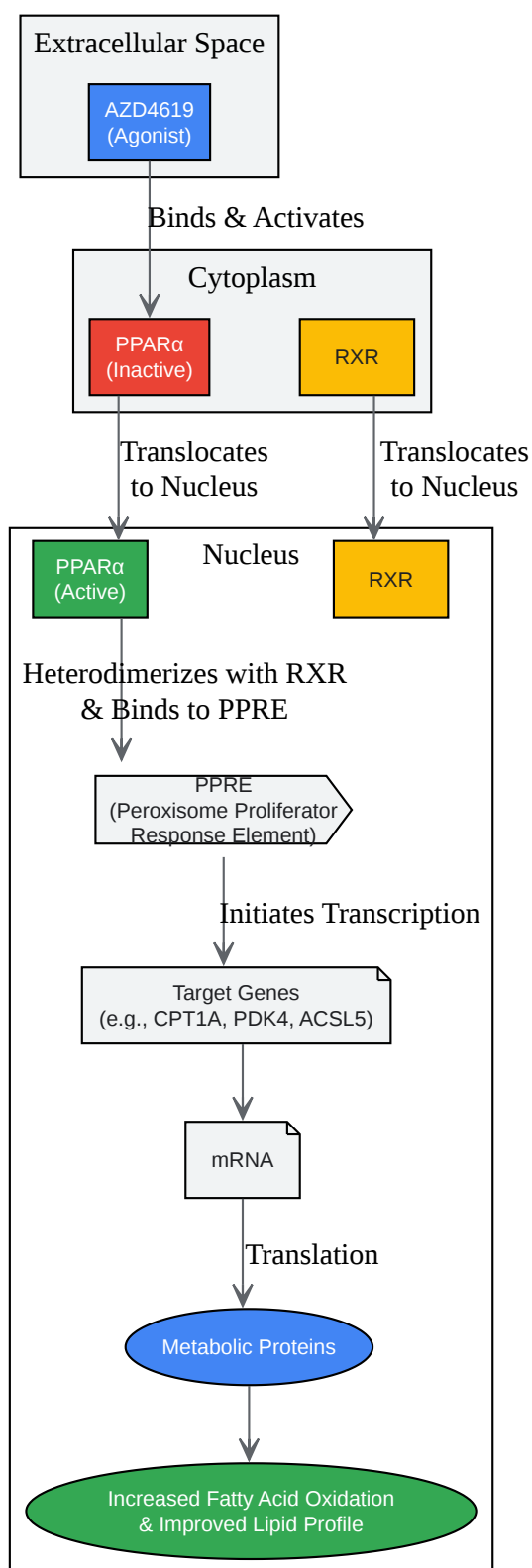
- Humanized PPAR α mice (or other appropriate strain)
- **AZD4619**
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Plasma lipid analysis kits (for triglycerides, HDL-C, LDL-C)

Procedure:

- **Animal Acclimation:** Acclimate the mice to the housing conditions for at least one week before the start of the study.
- **Grouping and Dosing:** Randomly assign mice to different treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg **AZD4619**).
- **Compound Administration:** Administer **AZD4619** or vehicle daily via oral gavage for a specified period (e.g., 14 days).[\[2\]](#)[\[3\]](#)
- **Blood Collection:** At the end of the treatment period, collect blood samples from the mice (e.g., via retro-orbital sinus or cardiac puncture) into EDTA-coated tubes.
- **Plasma Separation:** Centrifuge the blood samples to separate the plasma.
- **Lipid Analysis:** Analyze the plasma samples for triglyceride, HDL-C, and LDL-C levels using commercial assay kits.

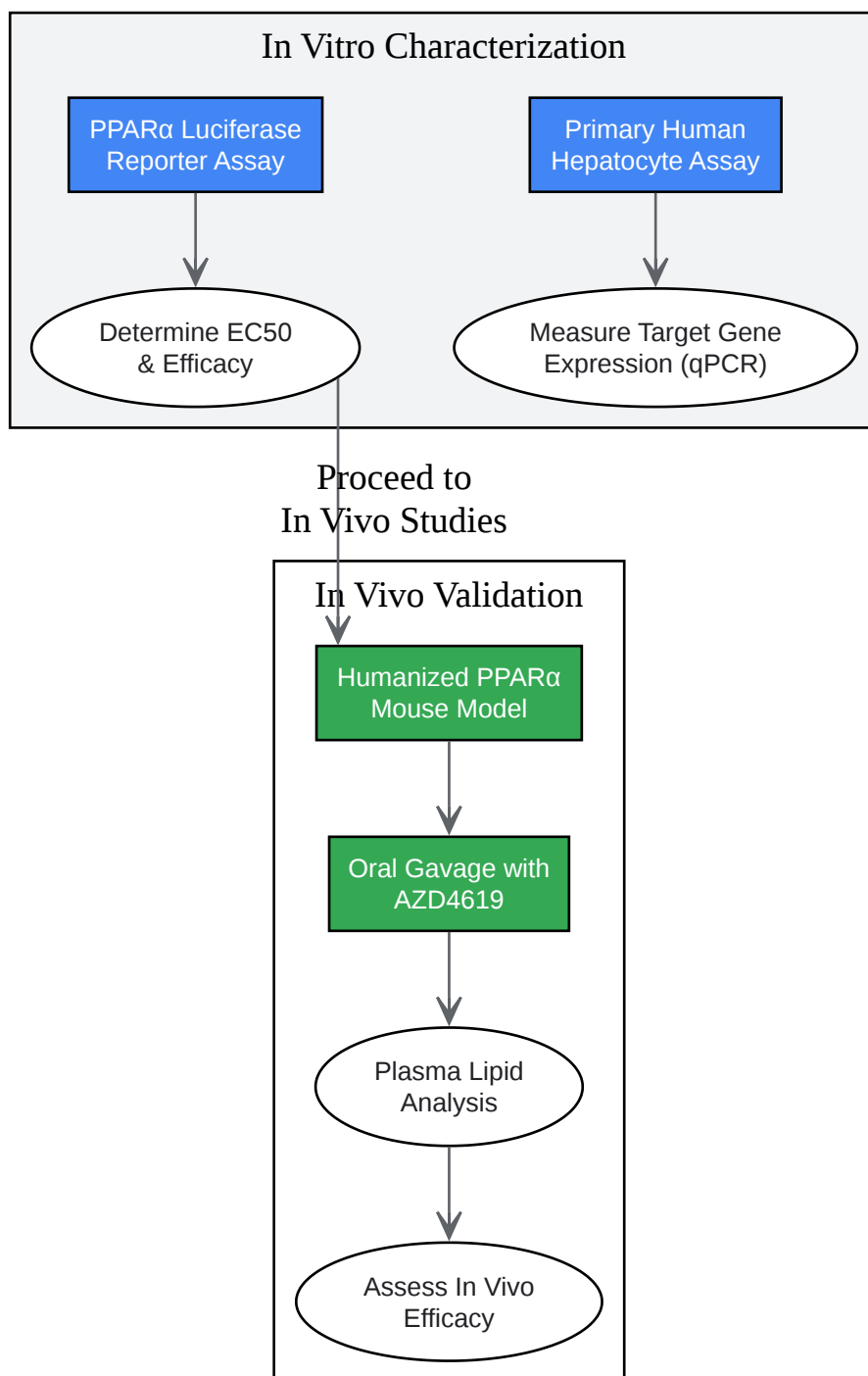
- Data Analysis: Compare the plasma lipid levels between the **AZD4619**-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations



[Click to download full resolution via product page](#)

Caption: PPARα Signaling Pathway Activated by **AZD4619**.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **AZD4619** Research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The peroxisome proliferator-activated receptor α agonist, AZD4619, induces alanine aminotransferase-1 gene and protein expression in human, but not in rat hepatocytes: Correlation with serum ALT levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- To cite this document: BenchChem. [AZD4619: A Potent and Selective Tool for Human PPAR α Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777023#azd4619-as-a-tool-for-ppar-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com